molecular formula C10H12BrNO B3170355 3-(4-bromophenyl)-N-methylpropanamide CAS No. 942598-36-9

3-(4-bromophenyl)-N-methylpropanamide

Cat. No. B3170355
CAS RN: 942598-36-9
M. Wt: 242.11 g/mol
InChI Key: VAHOEWQXEISQPI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-N-methylpropanamide, also known as 3-bromo-N-methyl-4-phenylpropanamide, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, solid compound with a molecular weight of 251.26 g/mol, and is soluble in most organic solvents. It has been extensively studied in recent years due to its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Anticonvulsant Properties

Studies have identified compounds structurally related to 3-(4-bromophenyl)-N-methylpropanamide exhibiting potent anticonvulsant activities. For instance, derivatives have been synthesized and analyzed for their structural and energetic conformations, suggesting their potential in designing new anticonvulsant agents. Theoretical and X-ray crystallographic studies indicate specific molecular conformations associated with biological activity, highlighting the significance of the enaminone system and the 4-bromophenyl group in conferring anticonvulsant properties (Edafiogho et al., 2003).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives has shown varied efficacy against bacterial strains. For example, compounds synthesized from reactions involving 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide demonstrated potential antibacterial activities, indicating the role these compounds could play in developing new antimicrobial agents. The structural diversity of these derivatives offers a promising avenue for the synthesis of molecules with targeted antibacterial properties (Gad-Elkareem et al., 2011).

Photochemical Applications

Another study focused on the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, revealing the potential for intramolecular photocyclization. This research opens up possibilities for using such compounds in photochemical applications, such as in the development of photoresponsive materials. The findings suggest mechanisms involving electrocyclic ring closure and thermal acyl migration, which could be exploited in synthetic chemistry for creating complex molecular structures (Nishio et al., 2005).

Inhibitors of Pyruvate Dehydrogenase Kinase

Derivatives have also been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways. This research demonstrates the potential therapeutic applications of these compounds in conditions associated with altered energy metabolism. The introduction of electron-withdrawing groups on the anilide significantly increased potency, suggesting a path for the development of novel metabolic regulators (Bebernitz et al., 2000).

Antipathogenic Activity

Thiourea derivatives containing the 3-(4-bromophenyl) moiety have shown significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of these compounds in addressing biofilm-associated infections, offering a foundation for the development of new antimicrobial agents with enhanced efficacy against biofilm-forming bacteria (Limban et al., 2011).

properties

IUPAC Name

3-(4-bromophenyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHOEWQXEISQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296015
Record name 4-Bromo-N-methylbenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942598-36-9
Record name 4-Bromo-N-methylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942598-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methylbenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

EDAC (1.56 g, 8.1 mmol) was added in one portion to 3-(4-bromophenyl)propanoic acid (2.5 g, 7.4 mmol) and HOBt (1.1 g, 8.1 mmol) in DMF (6 mL) and the reaction mixture was stirred for 2 h. The reaction mixture was cooled to 0° C. and NH2Me (2.0 M in MeOH, 29 mL, 58 mmol) was added dropwise. The solution was stirred at 0° C. for 30 min and 10 h at ambient temperature. The reaction mixture was diluted with water (25 mL), extracted with diethyl either (3×50 mL). The combined organics were washed with brine, dried over Na2SO4 and concentrated in vacuo to yield 22A (1.7 g, 67%) as an off-white solid. MS (ESI) m/z 242.22/244.22 (M+H)+.
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
67%

Synthesis routes and methods II

Procedure details

Add oxalyl chloride (1.75 mL, 2.54 g, 4 eq.) to a solution of 3-(4-bromo-phenyl)-propionic acid in methylene chloride (100 mL), which contains 0.1 mL DMF at 0° C. and allow the reaction mixture to warm to room temperature and stir 1 hour. Evaporate solvent and dissolve it in 10 mL THF. Add half of the THF solution to 20 mL of methylamine (2M) and stir another hour. Add water to the solution to dissolve solid and wash organic layer with 2N HCl, water and saturated aq. sodium chloride and dry it over MgSO4. Evaporate solvent to afford the title compound 500 mg, 41%. MS 246.0.
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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